Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Physicochemical Profiling Medicinal Chemistry Drug Design

Researchers face yield loss and unpredictable regioselectivity when using generic β-keto esters lacking optimized aromatic substitution. This compound solves that with a predefined 3,4-dimethylphenyl group that enhances electron density (LogP ~2.44) and directs cyclization. - **Regioselective synthesis**: Enables efficient pyrazole, isoxazole, and pyrimidine construction with fewer protection/deprotection steps. - **Consistent quality**: ≥98% purity ensures reliable impurity profiles for API intermediates and reference standards. - **Scale-ready supply**: Batch-to-batch consistency for SAR campaigns and method development.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 72835-86-0
Cat. No. B2774628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
CAS72835-86-0
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C=C1)C)C
InChIInChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3
InChIKeyOWPLYYUFSYEWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate: Strategic Building Block


Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, a β-keto ester derivative, is distinguished by its dual functionality—an electrophilic ketone carbonyl and a nucleophilic enolate-forming methylene group adjacent to a 3,4-dimethylphenyl moiety [1]. This structural arrangement makes it a versatile intermediate for constructing heterocyclic scaffolds and complex organic molecules . The 3,4-dimethyl substitution pattern on the aromatic ring confers a unique balance of lipophilicity (LogP ~2.44) and polar surface area (PSA ~43.37 Ų), which can influence both synthetic reactivity and physicochemical behavior in downstream applications . Unlike simple, unsubstituted analogs, this compound offers a predefined, electron-donating aromatic system that can direct regioselectivity in cyclization and condensation reactions, thereby reducing the need for additional protection/deprotection steps [2].

Dual β-keto ester reactivity enables heterocycle and complex molecule synthesis
3,4-Dimethylphenyl motif directs regioselectivity in cyclization and condensation reactions
Balanced lipophilicity and polar surface area support downstream purification and formulation

Why Generic Substitution Fails


Generic substitution of β-keto esters is scientifically unsound because small changes in the ester group (ethyl vs. methyl) or aromatic substitution pattern (3,4-dimethyl vs. 4-methyl) lead to quantifiable differences in lipophilicity, synthetic yield, and reaction selectivity [1]. For instance, replacing the ethyl ester with a methyl ester alters the molecular weight and can impact solubility and crystallization behavior during purification, necessitating process re-optimization . Similarly, the presence of the second methyl group on the aromatic ring in the 3,4-dimethylphenyl system enhances electron density, which can stabilize reaction intermediates and accelerate certain cyclization rates compared to the mono-methyl (4-methylphenyl) analog [2]. These subtle but measurable variations translate directly into different yields, impurity profiles, and overall process economics. A procurement strategy that assumes interchangeability without empirical data from a specific synthesis risks project delays and batch-to-batch inconsistency. The following quantitative evidence guide delineates the precise performance boundaries of this compound relative to its closest comparators, enabling a data-driven sourcing decision.

Ester group variation

Ethyl vs. methyl ester changes solubility and crystallization, requiring process re-optimization and altering purification outcomes.

Aromatic substitution pattern

3,4-Dimethyl vs. 4-methylphenyl affects electron density, intermediate stability, and cyclization rates, leading to different impurity profiles.

Purity specification mismatch

98% certified purity with batch data differs from typical 95% offerings; unknown impurities in lower-grade analogs may compromise reaction reproducibility.

Quantitative Evidence Guide


Lipophilicity (LogP) Comparison

The lipophilicity of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (LogP = 2.44) is significantly higher than that of its unsubstituted phenyl analog, ethyl 3-oxo-3-phenylpropanoate (LogP = 1.8), and also exceeds the value for the mono-methyl 4-methylphenyl analog (LogP = 2.2) [1]. This increase in LogP is consistent with the addition of the two methyl groups on the aromatic ring, which enhances hydrophobicity and membrane permeability potential.

Lipophilicity
Method context
2.44
+0.64 vs phenyl analog; +0.24 vs 4-methylphenyl
Supports chromatographic method development and permeability modeling
XLogP3 calculation; may vary with experimental method
Physicochemical Profiling Medicinal Chemistry Drug Design

Synthetic Yield and Efficiency

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate can be synthesized in quantitative yield (>99%) using a one-step Vilsmeier-type protocol, as reported by Jaster et al. [1]. This represents a significantly higher and more reliable outcome compared to the 35% isolated yield often reported for the synthesis of the 4-methylphenyl analog under standard Claisen condensation conditions . The adapted Vilsmeier conditions enable a more efficient and scalable process, minimizing waste and purification steps.

Synthetic Yield
Reported
>99%
+64 pp vs 4-methylphenyl analog (Claisen)
Supports process scalability and reduced waste in multistep synthesis
Different synthetic routes; direct comparison limited
Organic Synthesis Process Chemistry Reaction Optimization

Purity and Impurity Control

The commercial supply of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (CAS 72835-86-0) is routinely offered at a certified purity of 98% by vendors like Leyan, with explicit traceability and batch-specific QC documentation . This contrasts with many analog compounds (e.g., methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, CAS 676348-54-2) which are often offered only at 95% purity without the same level of guaranteed batch analysis or impurity characterization .

Purity Specification
Specification review
98%
+3 pp vs typical 95% methyl ester analog
Reduces impurity-related reaction risk in sensitive transformations
Vendor-dependent; verify batch-specific QC documentation
Analytical Chemistry Quality Control Impurity Profiling

Aromatic Substitution Effect on Bioactivity

While direct biological data for the target compound is limited, structure-activity relationship (SAR) data from a closely related series of β-keto esters reveals a quantifiable trend. In a study by PMC3601546, a 3,4-dimethylphenyl-substituted analog (Compound 1s) exhibited an IC50 of 0.59 μM in a cell-based assay, which is 2.2-fold more potent than the 4-methylphenyl analog (Compound 1a, IC50 = 1.30 μM) [1]. This demonstrates that the 3,4-dimethyl substitution pattern can significantly enhance target engagement compared to a mono-substituted or differently substituted phenyl ring.

Bioactivity Inference
Class-level
0.59 μM
2.2-fold vs 4-methylphenyl analog (1.30 μM)
Supports SAR analog design; class-level trend suggests potency enhancement
Based on structurally related compound; verify with target compound
Drug Discovery SAR Studies Biochemical Assays

Key Application Scenarios


Heterocyclic Scaffold Construction for Medicinal Chemistry

Leveraging the compound's enhanced lipophilicity (LogP = 2.44) and high synthetic yield potential, researchers can efficiently construct 3,4-dimethylphenyl-substituted heterocycles like pyrazoles, isoxazoles, and pyrimidines. The quantitative yield protocol minimizes starting material waste and maximizes throughput for SAR-driven medicinal chemistry campaigns, where the 3,4-dimethyl group may enhance target binding affinity [1].

Impurity Control in Pharma Development

In the development and scale-up of active pharmaceutical ingredients (APIs), the high purity (98%) and batch-consistent quality of this compound make it an ideal building block or impurity reference standard. Its well-defined physicochemical properties (LogP, PSA) and reliable synthesis allow for precise control over impurity profiles in drug substance manufacturing, reducing the risk of costly batch failures .

Model Substrate for Catalyst Screening

The compound's β-keto ester framework, combined with the electron-rich 3,4-dimethylphenyl group, makes it an excellent model substrate for developing new catalytic methods, particularly in asymmetric hydrogenation or cross-coupling reactions. The quantitative, one-step synthesis ensures a plentiful supply for high-throughput screening, while the distinct substitution pattern provides a clear spectroscopic handle (e.g., in NMR) for monitoring reaction progress and regioselectivity [2].

Lipophilic Probes for Cellular Imaging

With a LogP of 2.44, this compound serves as a superior starting point for synthesizing lipophilic probes compared to less hydrophobic analogs. The increased lipophilicity enhances cellular permeability and membrane partitioning, making it a more effective scaffold for designing fluorescent or radioactive tracers used in live-cell imaging or subcellular localization studies .

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
β-Keto ester dual reactivity and electron-rich aromatic ring
Regioselectivity and cyclization efficiency
Impurity reference standard
Certified purity and batch traceability
Impurity profiling by HPLC and QC documentation
Catalysis method development
Distinct NMR-handled substitution pattern
Reaction monitoring and regioselectivity assessment
Lipophilic probe design
Enhanced lipophilicity without heavy substitution
Membrane partitioning and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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